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Compound of Interest

Compound Name: 5-Bromo-2-(difluoromethyl)thiazole

Cat. No.: B1378917

An In-Depth Technical Guide to 5-Bromo-2-(difluoromethyl)thiazole: Properties, Synthesis,
and Applications

Introduction

5-Bromo-2-(difluoromethyl)thiazole is a halogenated heterocyclic compound that has
emerged as a valuable and versatile building block in the fields of medicinal chemistry and
agrochemical research. The thiazole core is a privileged scaffold found in numerous biologically
active molecules and FDA-approved drugs.[1][2] The strategic incorporation of a bromine atom
at the C5-position and a difluoromethyl (CFzH) group at the C2-position provides two distinct
and highly functional handles for molecular elaboration.

The difluoromethyl group is of particular interest in drug design. It can act as a bioisostere for
hydroxyl or thiol groups, or as a more lipophilic and metabolically stable alternative to a
carbonyl group, enhancing properties such as cell membrane permeability and metabolic
stability.[3] The bromine atom serves as a classical point for carbon-carbon and carbon-
heteroatom bond formation, most notably through palladium-catalyzed cross-coupling
reactions.[4]

This guide provides a comprehensive technical overview of 5-Bromo-2-
(difluoromethyl)thiazole, detailing its chemical properties, synthetic pathways, reactivity, and
applications for researchers, scientists, and professionals in drug development.
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Core Physicochemical and Structural Properties

5-Bromo-2-(difluoromethyl)thiazole is a distinct chemical entity whose utility is defined by its
core structure. The five-membered thiazole ring is aromatic, with the sulfur atom's lone pair of
electrons participating in the 1t-system.[5] The electron-withdrawing nature of the difluoromethyl
group and the bromine atom significantly influences the electronic properties and reactivity of
the thiazole ring.

Quantitative and structural data for the compound are summarized below.

Property Value Source
CAS Number 1319255-36-1 [6]
Molecular Formula CaH2BrF2NS [6]
Molecular Weight 214.03 g/mol [6]
SMILES FC(C1=NC=C(Br)S1)F [6]
Purity Typically 298% [7]
Storage Conditions Inert atmosphere, -20°C [6]

Topological Polar Surface Area

12.89 A2 [7]
(TPSA)

Predicted logP 2.8432 [7]

Note: Physical properties such as melting and boiling points are not consistently reported for
specialized reagents of this type.

Synthesis and Manufacturing Insights

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the
Hantzsch thiazole synthesis being a cornerstone method.[8][9][10] While specific, scaled-up
manufacturing protocols for 5-Bromo-2-(difluoromethyl)thiazole are proprietary, a plausible
and logical synthetic route can be constructed based on established chemical principles.
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A likely approach involves the condensation of a difluoromethyl-containing thioamide with a
suitable a-halocarbonyl compound. The subsequent bromination of the resulting 2-
(difluoromethyl)thiazole would yield the target molecule.

Proposed Synthetic Workflow

A generalized two-step synthetic pathway is outlined below. The initial Hantzsch cyclization
forms the core thiazole ring, which is then regioselectively halogenated.

Step 1: Hantzsch Thiazole Synthesis

. ( Difluoro-thioacetamide a,a-Dihaloacetaldehyde
: (or equivalent) (e.g., Bromochloroacetaldehyde)) :
Condensation/ Condensation/
Cyclization Cyclization
Step 2:| Electrophilic Bromination

Brominating Agent
(e.g., NBS, Brz2) ) :

@-(Difluoromethyl)thiazole]

Regioselective Regioselective
Bromination Bromination

5-Bromo-2-(difluoromethyl)thiazole

Click to download full resolution via product page
Caption: Plausible two-step synthesis of 5-Bromo-2-(difluoromethyl)thiazole.

Causality Behind Experimental Choices:
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e Hantzsch Synthesis: This method is robust and widely used for creating substituted thiazoles
from readily available starting materials.[10]

» Electrophilic Bromination: The thiazole ring is susceptible to electrophilic substitution. The C5
position is typically the most reactive site for such reactions, allowing for regioselective
installation of the bromine atom. N-Bromosuccinimide (NBS) is often a preferred reagent for
this transformation due to its milder nature compared to elemental bromine.

Chemical Reactivity and Synthetic Utility

The primary value of 5-Bromo-2-(difluoromethyl)thiazole lies in its capacity for selective
chemical transformations at the C5-bromo position. This site is primed for palladium-catalyzed
cross-coupling reactions, which are fundamental tools for constructing complex organic
molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C
bonds, coupling an organoboron species with an organohalide.[4] 5-Bromo-2-
(difluoromethyl)thiazole is an excellent substrate for this reaction, allowing for the introduction
of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.

Expertise in Protocol Design: A successful Suzuki coupling requires careful optimization of the
catalyst, ligand, base, and solvent.

o Catalyst: A palladium(0) source is essential. Catalysts like
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] are common, but more advanced
catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride [Pd(dppf)Clz]
often provide higher yields and better functional group tolerance, especially for
heteroaromatic substrates.[11][12]

» Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands
can facilitate the rate-limiting oxidative addition step and promote the final reductive
elimination.

o Base: A base, typically an inorganic carbonate (e.g., K2COs, Cs2C0Os) or phosphate (K3POa),
is required to activate the organoboron species in the transmetalation step.[13]
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e Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, toluene) and
water is commonly used to dissolve both the organic and inorganic reagents.

lllustrative Suzuki-Miyaura Catalytic Cycle

The mechanism involves a sequence of oxidative addition, transmetalation, and reductive

elimination steps.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Applications in Research and Development

The combination of the thiazole core and the unique difluoromethyl and bromo substituents
makes this compound a high-value intermediate in discovery chemistry.

e Medicinal Chemistry: Thiazole derivatives exhibit a vast range of biological activities,
including antimicrobial, anti-inflammatory, and anticancer properties.[5][8][14] By using 5-
Bromo-2-(difluoromethyl)thiazole, medicinal chemists can rapidly generate libraries of
novel compounds. The CFzH group can improve metabolic stability and binding interactions,
while the variable group introduced via cross-coupling allows for systematic exploration of
the structure-activity relationship (SAR).

e Agrochemicals: Similar to pharmaceuticals, the thiazole motif is present in many fungicides
and herbicides. The unique electronic properties imparted by the fluorine atoms can lead to
the development of new crop protection agents with enhanced efficacy and novel modes of
action.

o Materials Science: Heterocyclic compounds are integral to the development of organic
electronic materials, such as those used in organic light-emitting diodes (OLEDs) and
organic photovoltaics (OPVs). The ability to synthesize well-defined, functionalized thiazole
oligomers and polymers makes this building block potentially useful in materials science.[15]

Spectroscopic Characterization

While a dedicated spectrum is not provided, the structure of 5-Bromo-2-
(difluoromethyl)thiazole allows for the prediction of its key NMR spectroscopic signatures,
which are crucial for its identification and quality control.

e 1H NMR: The spectrum would be characterized by two main signals:

o A singlet for the proton at the C4 position of the thiazole ring (typically in the 7.5-8.5 ppm
region).

o Atriplet for the proton of the difluoromethyl group (-CHF2) due to coupling with the two
adjacent fluorine atoms (3J_HF = 50-60 Hz).
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e 13C NMR: Key signals would include the carbon of the difluoromethyl group, which would
appear as a triplet due to C-F coupling, and the carbons of the thiazole ring.

e 19F NMR: A doublet would be expected for the two equivalent fluorine atoms, arising from
coupling to the single proton of the difluoromethyl group (2J_FH).

Safety, Handling, and Storage

As a halogenated and reactive organic compound, 5-Bromo-2-(difluoromethyl)thiazole
requires careful handling in a controlled laboratory environment.

¢ General Handling: Use in a well-ventilated area or a chemical fume hood.[16][17] Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat. Avoid inhalation of vapors and contact with skin and eyes.[18]

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (e.g., nitrogen or argon) to prevent degradation.[7] For long-term stability,
storage in a freezer at or below -20°C is recommended.[6]

o Hazards: While specific data for this exact molecule is limited, related brominated
heterocyclic compounds are often classified as harmful if swallowed (H302), causing skin
irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory
irritation (H335).[7] Standard precautionary measures should be followed.

Conclusion

5-Bromo-2-(difluoromethyl)thiazole is more than just a chemical reagent; it is an enabling
tool for innovation in the molecular sciences. Its well-defined structure combines the biological
relevance of the thiazole scaffold with the advantageous physicochemical properties of the
difluoromethyl group and the synthetic versatility of an aryl bromide. For researchers engaged
in the design and synthesis of novel, high-value molecules, this compound offers a reliable and
efficient starting point for accessing diverse chemical space. A thorough understanding of its
properties, reactivity, and handling is paramount to unlocking its full potential in drug discovery,
agrochemistry, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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